4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid

Antimicrobial resistance Fluorinated chalcones Gram-negative bacteria

This compound uniquely fuses a para-trifluoromethoxy (4-OCF₃) chalcone core, validated for anticancer and Gram-negative antibacterial potency, with a free para-carboxylic acid (4-COOH) handle. This dual pharmacophore cannot be replicated by generic chalcones or cinnamic acid derivatives, as the complete substitution pattern is essential for H-bonding capacity, solubility, and derivatization. The 4-COOH group enables amide coupling and esterification, making it a versatile intermediate for affinity probe or biotin conjugate synthesis. Supplied at ≥97% purity, this scaffold is a differentiating starting point for lead optimization campaigns targeting E. coli and P. vulgaris or for target deconvolution studies via NHS-ester immobilization.

Molecular Formula C17H11F3O4
Molecular Weight 336.26 g/mol
CAS No. 1217254-43-7
Cat. No. B1393492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid
CAS1217254-43-7
Molecular FormulaC17H11F3O4
Molecular Weight336.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C17H11F3O4/c18-17(19,20)24-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(22)23/h1-10H,(H,22,23)/b10-3+
InChIKeyAEZYITBOKXEFOT-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic Acid (CAS 1217254-43-7): Core Identity for Targeted Procurement


4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid (CAS 1217254-43-7) is a synthetic hybrid molecule that covalently fuses a cinnamic acid (chalcone) pharmacophore with a benzoic acid moiety. Its structure incorporates a para-trifluoromethoxy (4-OCF₃) substituent on the A-ring and a para-carboxylic acid (4-COOH) group on the B-ring, yielding the molecular formula C₁₇H₁₁F₃O₄ and a molecular weight of 336.27 g/mol . The compound belongs to the acryloylbenzoic acid subclass of chalcones, a scaffold associated with anticancer, antimicrobial, and anti-inflammatory activities [1]. It is commercially available at ≥97% purity for research use .

Why Generic Substitution Is Not a Viable Procurement Strategy for 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic Acid


This compound cannot be generically substituted with off-the-shelf chalcones, cinnamic acids, or benzoic acid derivatives because its activity and physicochemical profile are governed by a specific combination of three interdependent structural features: the 4-trifluoromethoxy substitution, the α,β-unsaturated ketone (Michael acceptor) linker, and the terminal benzoic acid carboxyl group. Systematic SAR studies on fluorinated chalcones demonstrate that trifluoromethoxy-substituted analogs (series-B) exhibit substantially different antimicrobial potency spectra compared to their trifluoromethyl counterparts (series-A), with species- and strain-dependent selectivity [1]. Furthermore, the carboxylic acid handle is absent in simple chalcones (e.g., 4-trifluoromethoxy chalcone) and simple cinnamic acid derivatives (e.g., 4-(trifluoromethoxy)cinnamic acid), which fundamentally alters hydrogen-bonding capacity, aqueous solubility, and derivatization potential [2]. Simply selecting a compound with the same OCF₃ group or the same chalcone core—without the complete substitution pattern—eliminates the dual pharmacophore character and the synthetic handle that distinguish this compound from its closest analogs.

Quantitative Evidence Guide: Comparator-Based Differentiation of 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic Acid


Trifluoromethoxy (OCF₃) Substitution Confers Superior Gram-Negative Antibacterial Potency Relative to Trifluoromethyl (CF₃) Analogs

In a head-to-head comparison of 20 fluorinated chalcones evaluated against four bacterial strains, the trifluoromethoxy-substituted series (B1–B10) showed that a greater number of compounds exhibited superior activity compared to the analogous trifluoromethyl series (A1–A10). This is consistent with the observation that the OCF₃ group enhances electron-withdrawing character and lipophilicity relative to CF₃, favoring penetration of Gram-negative outer membranes [1]. The target compound incorporates this OCF₃ motif at the para-position of the A-ring.

Antimicrobial resistance Fluorinated chalcones Gram-negative bacteria

4-Trifluoromethoxy Chalcone Core Demonstrates Potent Anticancer Activity in A549 Lung Adenocarcinoma Cells, Ranking as the Most Active Analog in a Focused Library Screen

In a library screening of synthetic chalcones against the A549 lung adenocarcinoma cell line, 4-trifluoromethoxy chalcone (4TFM) was identified as the derivative inducing the highest death rate and possessing the lowest IC₅₀ among all tested analogs [1]. The target compound shares the identical 4-trifluoromethoxy chalcone core structure, with the additional benzoic acid moiety appended at the 4-position of the B-ring. Preliminary mechanistic studies on 4TFM indicated induction of apoptotic and necrotic cell death pathways in A549 cells [2].

Lung cancer Chalcone cytotoxicity A549 cell line

The Carboxylic Acid Handle Enables Derivatization and Bioconjugation, a Capability Absent in Simple 4-Trifluoromethoxy Chalcone or Cinnamic Acid Analogs

Unlike the simple chalcone 4TFM (CAS not assigned in the referenced studies) or 4-(trifluoromethoxy)cinnamic acid (CAS 783-13-1), the target compound bears a free para-carboxylic acid on the B-ring benzoic acid moiety. This functional group enables amide/ester bond formation, pH-dependent solubility modulation, metal coordination, and immobilization onto solid supports—all unavailable with the non-carboxylated analogs . The LogP of structurally related 4-(trifluoromethoxy)benzoic acid is approximately 2.28 , indicating moderate lipophilicity amenable to both membrane penetration and aqueous formulation.

Bioconjugation Chemical biology probes Prodrug design

Dual Pharmacophore Architecture: Covalent Fusion of Cinnamic Acid (Michael Acceptor) and Benzoic Acid (H-Bond Donor/Acceptor) Scaffolds Distinguishes This Compound from Single-Pharmacophore Analogs

The compound covalently integrates a cinnamic acid-derived α,β-unsaturated ketone (a known Michael acceptor capable of covalent target engagement) with a benzoic acid moiety (capable of ionic interactions, hydrogen bonding, and anion–cation pairing with basic protein residues). Systematic comparisons of benzoic acid derivatives versus cinnamic acid derivatives demonstrate that cinnamic acids consistently exhibit superior antioxidant activity due to the extended conjugated double bond in the side chain, while benzoic acids offer different binding modalities [1]. The target compound combines both pharmacophoric elements in a single, covalently linked entity, a design strategy distinct from either parent scaffold alone.

Hybrid molecule design Multitarget pharmacology Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic Acid Based on Evidence-Driven Differentiation


Antibacterial Lead Optimization Targeting Gram-Negative Pathogens

This compound is well-suited as a starting scaffold for antibacterial SAR campaigns focused on Gram-negative bacteria (E. coli, P. vulgaris). Multiple lines of evidence show that the trifluoromethoxy (OCF₃) substitution, which this compound carries, consistently outperforms trifluoromethyl (CF₃) substitution in chalcone series against these organisms. The carboxylic acid handle further enables prodrug strategies to improve permeability or reduce efflux, a key limitation in Gram-negative drug discovery. [1]

Oncology Probe Development Leveraging the 4-Trifluoromethoxy Chalcone Pharmacophore

The core 4-trifluoromethoxy chalcone motif has been validated as the most potent anticancer scaffold in a comparative A549 lung adenocarcinoma screen, inducing both apoptotic and necrotic cell death. This compound retains that validated core while adding a carboxylic acid moiety suitable for target identification via affinity-based proteomics (e.g., immobilization on NHS-activated Sepharose) or for installing fluorescent/affinity tags to support cellular target deconvolution studies. [1][2]

Chemical Biology Tool Compound Synthesis via Carboxylic Acid Derivatization

The free 4-COOH group uniquely enables amide coupling, esterification, and hydrazide formation—transformations that are precluded in the simpler 4-trifluoromethoxy chalcone (which lacks a carboxyl) and in 4-(trifluoromethoxy)cinnamic acid (which has a different connectivity). This makes the compound a versatile intermediate for generating biotinylated probes, fluorophore conjugates, or solid-support-immobilized affinity matrices for target identification studies. [1]

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